molecular formula C11H11N B13596094 2-Ethenyl-1-methyl-1H-indole CAS No. 29124-06-9

2-Ethenyl-1-methyl-1H-indole

Cat. No.: B13596094
CAS No.: 29124-06-9
M. Wt: 157.21 g/mol
InChI Key: LCPBYTRLYBMSAN-UHFFFAOYSA-N
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Description

2-Ethenyl-1-methyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Ethenyl-1-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as catalysts in various organic reactions .

Biology: In biological research, indole derivatives are investigated for their role in cell signaling and as potential therapeutic agents for treating diseases like cancer and microbial infections .

Medicine: Indole derivatives, including this compound, are explored for their potential use in developing new drugs. They exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, perfumes, and agrochemicals. Their unique chemical properties make them valuable in various applications .

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, influencing cell signaling pathways and gene expression. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .

Comparison with Similar Compounds

  • 1H-Indole-2-carboxylic acid, 1-methyl-
  • 1H-Indole, 2-methyl-
  • 1H-Indole-3-carbaldehyde

Comparison: 2-Ethenyl-1-methyl-1H-indole is unique due to its ethenyl group, which imparts distinct chemical reactivity compared to other indole derivatives.

Properties

CAS No.

29124-06-9

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-ethenyl-1-methylindole

InChI

InChI=1S/C11H11N/c1-3-10-8-9-6-4-5-7-11(9)12(10)2/h3-8H,1H2,2H3

InChI Key

LCPBYTRLYBMSAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C=C

Origin of Product

United States

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